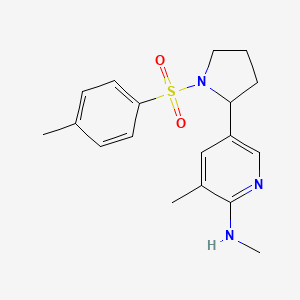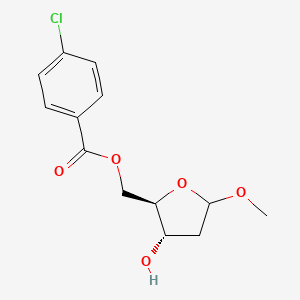
1H-Pyrazol-5-ol, 3-methyl-1-(5,6,7,8-tetrahydro-2-naphthalenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazol-5-ol, 3-methyl-1-(5,6,7,8-tetrahydro-2-naphthalenyl)- is a chemical compound with the molecular formula C14H16N2O. It is known for its unique structure, which includes a pyrazole ring fused with a tetrahydronaphthalene moiety.
Preparation Methods
The synthesis of 1H-Pyrazol-5-ol, 3-methyl-1-(5,6,7,8-tetrahydro-2-naphthalenyl)- typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from commercially available precursors
Reaction Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yield and purity.
Industrial Production: For large-scale production, the synthesis process is optimized to minimize costs and maximize efficiency.
Chemical Reactions Analysis
1H-Pyrazol-5-ol, 3-methyl-1-(5,6,7,8-tetrahydro-2-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions: The reactions typically require specific solvents, catalysts, and temperature conditions to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Pyrazol-5-ol, 3-methyl-1-(5,6,7,8-tetrahydro-2-naphthalenyl)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in modulating various biological pathways and targets.
Medicine: The compound is being investigated for its potential therapeutic applications. It has shown activity against certain diseases and conditions, making it a candidate for drug development.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Pyrazol-5-ol, 3-methyl-1-(5,6,7,8-tetrahydro-2-naphthalenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1H-Pyrazol-5-ol, 3-methyl-1-(5,6,7,8-tetrahydro-2-naphthalenyl)- can be compared with other similar compounds, such as:
3-methyl-1H-pyrazol-5-ol: This compound shares the pyrazole ring structure but lacks the tetrahydronaphthalene group, resulting in different chemical and biological properties.
1-methyl-1H-pyrazol-5-ol: Similar to the previous compound, this one also lacks the tetrahydronaphthalene group, leading to distinct reactivity and applications.
5-Hydroxy-1-methyl-1H-pyrazole: This compound has a hydroxyl group at the 5-position, which can influence its chemical behavior and interactions.
Properties
Molecular Formula |
C14H16N2O |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
5-methyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C14H16N2O/c1-10-8-14(17)16(15-10)13-7-6-11-4-2-3-5-12(11)9-13/h6-9,15H,2-5H2,1H3 |
InChI Key |
VMCHYHYBKKUJMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(N1)C2=CC3=C(CCCC3)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl (2R,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidine-1-carboxylate](/img/structure/B11816181.png)
![tert-butyl2-(iodomethyl)-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate,Mixtureofdiastereomers](/img/structure/B11816186.png)
![2-(4-Methoxypyrrolidin-2-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B11816188.png)




![7,10-Dioxa-13-azadispiro[3.1.4.3]tridecane](/img/structure/B11816209.png)
![4-[(2,3-dichlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic Acid](/img/structure/B11816220.png)
![N-(2-Bromobenzo[d]thiazol-6-yl)acetamide](/img/structure/B11816229.png)
![3-[(4-chlorophenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B11816230.png)

![(2S)-2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]-3-phenylpropanoic acid](/img/structure/B11816240.png)

